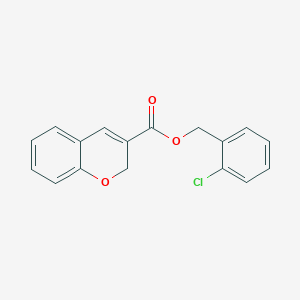
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a benzonitrile group attached to an indole moiety, which is further substituted with two methoxy groups at positions 5 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: The indole core is then methoxylated at positions 5 and 6 using methoxy reagents under specific conditions.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the benzonitrile group.
Substitution: Substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Uniqueness
3-((5,6-Dimethoxy-1H-indol-1-yl)methyl)benzonitrile is unique due to its specific substitution pattern on the indole ring and the presence of the benzonitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
3-[(5,6-dimethoxyindol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-9-15-6-7-20(16(15)10-18(17)22-2)12-14-5-3-4-13(8-14)11-19/h3-10H,12H2,1-2H3 |
InChI-Schlüssel |
IYAVHCUWLWQUPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN2CC3=CC(=CC=C3)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



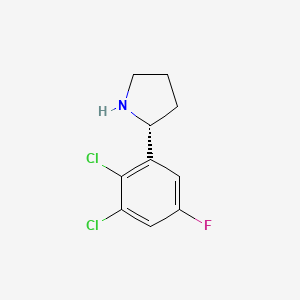
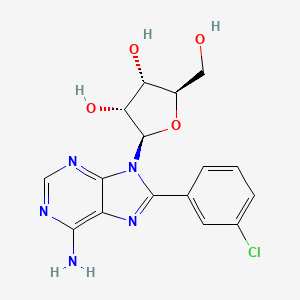
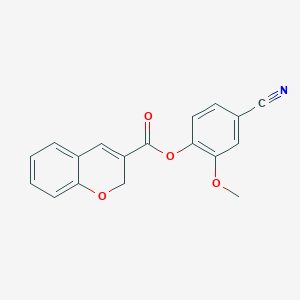
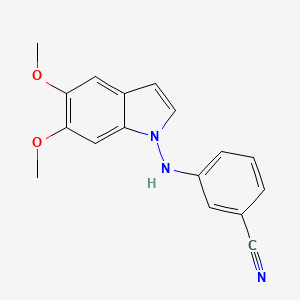
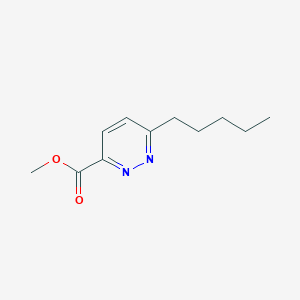
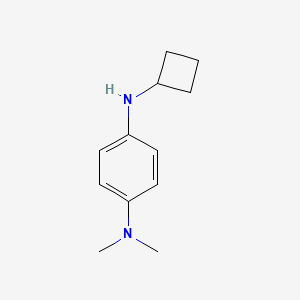
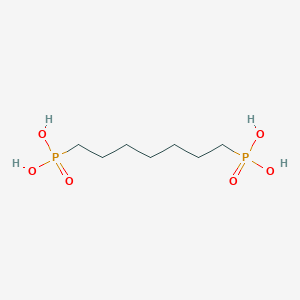
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)


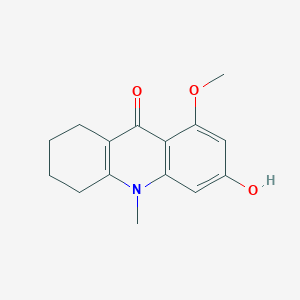
![tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12933065.png)
